Product packaging for Bicyclo[5.1.0]octane-8-carbaldehyde(Cat. No.:CAS No. 90610-98-3)

Bicyclo[5.1.0]octane-8-carbaldehyde

Cat. No.: B2531460
CAS No.: 90610-98-3
M. Wt: 138.21
InChI Key: WOLBYPMSYLMDRP-UHFFFAOYSA-N
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Description

Bicyclo[5.1.0]octane-8-carbaldehyde is a chemical building block of high interest in synthetic and medicinal chemistry. It features a strained bicyclo[5.1.0]octane framework, a motif found in natural products, fused to a reactive aldehyde handle. The trans-fused bicyclo[5.1.0]octane system is a particularly unusual and valuable structure because it formally corresponds to the cyclopropanation of an (E)-cycloheptene, which is typically unstable at room temperature . The aldehyde functional group makes this compound a versatile synthetic intermediate, readily undergoing further transformations to access more complex, functionalized architectures. Compounds based on the azabicyclo[5.1.0]octane scaffold have been identified in various biologically active molecules and can be efficiently constructed via catalytic intramolecular cyclopropanation strategies . The high ring strain of the bicyclic system, a characteristic feature of such frameworks, can be harnessed to drive unique strain-release reactions, making it an unusual building block for generating molecular complexity . Researchers can leverage this aldehyde in diverse applications, including the synthesis of novel pharmaceutical agents, natural product analogs, and in the exploration of new chemical space for drug discovery. This product is For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B2531460 Bicyclo[5.1.0]octane-8-carbaldehyde CAS No. 90610-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[5.1.0]octane-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-6-9-7-4-2-1-3-5-8(7)9/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLBYPMSYLMDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C2C=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Bicyclo 5.1.0 Octane 8 Carbaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group in bicyclo[5.1.0]octane-8-carbaldehyde is a key site for various chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group readily undergoes attack by nucleophiles. The addition of carbon and heteroatom nucleophiles to related (bicyclo[5.1.0]octadienyl)Fe(CO)₂L⁺ cations typically occurs at the dienyl terminus. nih.govacs.org This reactivity allows for the introduction of a wide variety of functional groups. For instance, organometallic reagents can add to the aldehyde, leading to the formation of secondary alcohols.

In the context of related bicyclic systems, nucleophilic additions to strained bridged lactams have been shown to yield remarkably stable hemiaminals. nih.gov This suggests that similar intermediates could be formed with this compound under appropriate conditions. The stability of these intermediates is influenced by the geometry and strain of the bicyclic system. nih.gov

Oxidation and Reduction Pathways

The aldehyde functional group can be both oxidized to a carboxylic acid and reduced to a primary alcohol.

Oxidation: Common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can be used to synthesize this compound from the corresponding primary alcohol, ((1R,6S,8r)-bicyclo[5.1.0]heptan-8-yl)methanol. ehu.es Other oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are also known to oxidize aldehydes to carboxylic acids in related systems.

Reduction: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the aldehyde group into a primary alcohol. In strained bicyclic systems, even mild reducing agents like NaBH₄ can effectively reduce the carbonyl group due to the increased reactivity of the strained amide bond in those systems. nih.gov

Condensation and Derivatization Reactions

The aldehyde group serves as a versatile handle for various condensation and derivatization reactions. For example, it can react with hydrazines to form tosylhydrazones. The tosylhydrazone of bicyclo[5.1.0]octa-2,4-diene-8-carboxaldehyde has been synthesized and used in studies of thermal decomposition. acs.org Similarly, condensation with amines can lead to the formation of imines, which can act as intermediates in further transformations. For example, condensation with a chiral secondary amine can form a cyclopropyliminium ion, which can facilitate ring-opening reactions. ehu.es

Strain-Mediated Reactivity of the Bicyclo[5.1.0]octane Skeleton

The significant ring strain inherent in the bicyclo[5.1.0]octane framework plays a crucial role in its reactivity, often leading to ring-opening and rearrangement reactions. researchgate.net The strain energy of cis-bicyclo[5.1.0]octane has been experimentally determined. acs.org

Ring-Opening Reactions

The strained three-membered ring of the bicyclo[5.1.0]octane system is susceptible to cleavage under various conditions. These reactions are often promoted by the release of ring strain. For instance, nucleophile-promoted ring-opening reactions can be facilitated by forming an iminium ion from the aldehyde, which polarizes the C-C bond of the cyclopropane (B1198618) ring. ehu.es In related systems, ring-opening of epoxides has been extensively studied as a route to functionalized molecules. nih.gov The stereochemical outcome of these reactions can often be controlled. nih.gov

Reaction TypeReagents/ConditionsProduct(s)
Nucleophile-promoted ring-openingChiral secondary amine, nucleophileγ-acyloxy aldehydes
Epoxide ring-openingVarious nucleophiles, catalystsFunctionalized optically active molecules

Rearrangement Processes

The bicyclo[5.1.0]octane skeleton can undergo various rearrangement reactions, often driven by the release of strain. thieme-connect.com Gold(I)-catalyzed cascade reactions of related enynes can lead to the formation of either cis- or trans-fused bicyclo[5.1.0]octanes. researchgate.net Thermal decomposition of the tosylhydrazone of bicyclo[5.1.0]octa-2,4-diene-8-carboxaldehyde leads to the formation of several rearranged hydrocarbon products, including cis-bicyclo[5.2.0]nona-2,4,8-triene, bicyclo[3.2.2]-nonatriene, and bicyclo[4.2.1]nonatriene. acs.org These rearrangements are thought to proceed through carbene intermediates that cleave to form diradicals. acs.org

Furthermore, total synthesis of marine sesquiterpenes like africanol (B1251995) and dactylol (B1237840) has been achieved from bicyclo[5.1.0]octane precursors through multi-step sequences that can involve rearrangement processes. rsc.org

Cycloaddition and Insertion Reactions

The bicyclo[5.1.0]octane framework, a fused cyclopropane and cycloheptane (B1346806) ring system, possesses significant ring strain, making it a reactive participant in reactions that allow for strain release. The presence of a formyl group at the 8-position provides a handle for various transformations, including cycloadditions.

Notably, formylcyclopropanes, including structures analogous to this compound, can undergo formal hetero-Diels-Alder reactions. In a process catalyzed by chiral N-heterocyclic carbenes (NHCs), formylcyclopropanes react with chalcones to yield highly substituted dihydropyranones. acs.org This transformation proceeds with high diastereo- and enantioselectivity. The NHC catalyst first activates the formylcyclopropane to form a reactive enolate intermediate, which then engages in a [4+2] cycloaddition with the chalcone. acs.org The resulting products can be further converted to optically pure multisubstituted cyclohexane (B81311) derivatives. acs.org

While the bicyclo[1.1.0]butane system is more commonly associated with insertion and rearrangement reactions due to its extreme strain, the principles of strain-release driving reactivity are pertinent. researchgate.netnih.gov For instance, Rh(I)-catalyzed cycloisomerization of allyl amine-substituted bicyclo[1.1.0]butanes can selectively yield bicyclo[5.1.0]octane scaffolds, demonstrating the accessibility of this ring system through rearrangement pathways. nih.gov

Catalytic Transformations of this compound and Derivatives

Catalysis offers a powerful means to control the reactivity of this compound, enabling transformations that are otherwise difficult to achieve. Both metal-based and organic catalysts have been successfully employed.

Metal-Catalyzed Processes

Gold(I) catalysis has been prominently featured in the synthesis and transformation of bicyclo[5.1.0]octane systems. Detailed mechanistic studies have been conducted on gold(I)-catalyzed cascade reactions of dienynes that selectively form either cis- or trans-fused bicyclo[5.1.0]octanes. nih.govresearchgate.net The trans-fused isomer is a structural motif present in several natural products. researchgate.net These complex cycloisomerizations are initiated by the coordination of the gold(I) catalyst to the alkyne of a 1,6-enyne substrate, leading to intermediates that ultimately construct the bicyclic framework. researchgate.net

Rhodium catalysis has also proven effective in constructing related aza-bicyclic systems. For example, 3-azabicyclo[5.1.0]octane-7-carbaldehyde, an analogue of the title compound, can be synthesized from N-homoallyl triazoles via a rhodium-catalyzed intramolecular cyclopropanation of a C-C double bond. researchgate.net This transformation highlights the utility of transition metal carbene chemistry in forming the strained three-membered ring of the bicyclo[5.1.0]octane system with high stereospecificity. researchgate.net

Organocatalytic Applications

Organocatalysis provides a complementary approach, activating the formylcyclopropane moiety toward unique and stereocontrolled reactions. The inherent reactivity of cyclopropanes, driven by strain release, can be harnessed and directed by organocatalysts. rsc.orgbohrium.com

Aminocatalysis, through the formation of iminium or enamine ions, is a key strategy. The condensation of a chiral secondary amine catalyst with a formylcyclopropane generates an activated iminium ion, which can trigger a ring-opening reaction. rsc.org This approach has been used in the enantioselective desymmetrization of meso-cyclopropyl carbaldehydes. In a notable example, treatment with sulfenyl or selenyl chlorides in the presence of a chiral amine catalyst leads to a regio-, diastereo-, and enantioselective 1,3-chlorochalcogenation. nih.gov This reaction proceeds through a merged iminium–enamine activation pathway, affording products with three contiguous stereocenters in high selectivity. nih.gov

N-Heterocyclic carbenes (NHCs) represent another major class of organocatalysts for these substrates. NHCs react with the aldehyde to form a Breslow intermediate, which can act as an enolate equivalent. mdpi.com This activation mode has been exploited in formal Diels-Alder reactions between chalcones and formylcyclopropanes, yielding complex heterocyclic products with excellent stereocontrol. acs.org

Below is a table summarizing the results of the organocatalyzed 1,3-chlorochalcogenation of various meso-cyclopropyl carbaldehydes.

Table 1: Organocatalyzed Enantioselective 1,3-Chlorochalcogenation of meso-Cyclopropyl Carbaldehydes nih.gov This interactive table summarizes the reaction of various substituted cyclopropyl (B3062369) carbaldehydes with different electrophilic chalcogen sources, catalyzed by a diarylprolinol silyl (B83357) ether derivative.

Substrate (R) Reagent (E) Product Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Ratio (e.r.)
Phenyl PhSCl 80 15:1 93:7
4-Me-C₆H₄ PhSCl 75 10:1 92:8
4-F-C₆H₄ PhSCl 82 10:1 91:9
4-Cl-C₆H₄ PhSCl 85 15:1 93:7
2-Naphthyl PhSCl 73 10:1 91:9
Phenyl PhSeCl 70 10:1 90:10

Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms and the nature of the intermediates is crucial for optimizing existing transformations and designing new ones.

Elucidation of Reaction Pathways and Intermediates

The mechanisms of both metal-catalyzed and organocatalytic reactions involving these bicyclic systems have been investigated through experimental and computational methods.

In gold(I)-catalyzed enyne cyclizations that form the bicyclo[5.1.0]octane core, extensive DFT calculations have been performed to elucidate the structure of the key intermediates. nih.govresearchgate.net These studies have confirmed the existence of distinct cyclopropyl gold(I) carbene-type intermediates as well as species with significant carbocationic character, depending on the substitution pattern of the starting enyne. researchgate.netresearchgate.net

For the organocatalytic transformations of this compound, the pathways proceed through well-defined catalytic cycles. In aminocatalysis, the reaction is initiated by the formation of an iminium ion from the aldehyde and a secondary amine catalyst. rsc.org This activation facilitates the ring-opening of the cyclopropane by a nucleophile. The subsequent formation of an enamine intermediate allows for trapping by an electrophile, as seen in the 1,3-dichlorination and 1,3-chlorosulfenation reactions. nih.gov In NHC catalysis, the key intermediate is the Breslow intermediate (an enaminol), which can isomerize to an azolium enolate. acs.orgrsc.org This nucleophilic species can then participate in various cascade or cycloaddition reactions. acs.org

Kinetic Studies of Transformations

Detailed kinetic studies, including the determination of rate constants and reaction orders for transformations of this compound itself, are not extensively documented in the surveyed literature. However, qualitative insights can be drawn from the nature of these reactions. The significant strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) is a powerful thermodynamic driving force for ring-opening reactions, suggesting that these processes can be kinetically facile once initiated. nih.gov For instance, the reactions of thiols with related cyclopropenyl ketones are noted to be both fast and irreversible, driven by the release of ring strain. researchgate.net

While not a transformation of the aldehyde, kinetic studies on the formation of the bicyclic system itself have been reported. The dichlorocyclopropanation of 1,7-octadiene (B165261) under phase-transfer conditions was found to follow pseudo-first-order kinetics. rsc.org In the field of bioorthogonal chemistry, the optimization of cycloaddition reaction kinetics involving strained rings like cyclooctynes (related to the bicyclo[5.1.0]octane system) is a central theme, highlighting the importance of reaction speed in these applications. google.com These examples underscore that the kinetics of reactions involving strained bicyclic systems are a key area of investigation, even if specific data for the title compound is sparse.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and stereochemistry of Bicyclo[5.1.0]octane-8-carbaldehyde in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the protons on the three-membered cyclopropane (B1198618) ring, and the protons of the seven-membered ring. The aldehyde proton (CHO) would typically appear as a singlet or a doublet in the downfield region (δ 9-10 ppm). The protons on the cyclopropane ring are particularly diagnostic, often appearing in the more upfield region (δ 0.5-2.0 ppm) compared to other aliphatic protons, due to the ring's magnetic anisotropy.

The relative stereochemistry of the ring fusion (cis or trans) profoundly influences the chemical shifts and coupling constants of the bridgehead protons and the proton on C8. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are essential to establish proton-proton connectivities throughout the spin systems of the seven-membered ring and the cyclopropane. Heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) correlate each proton to its directly attached carbon, aiding in the assignment of the ¹³C spectrum. For unambiguous stereochemical assignment, the Nuclear Overhauser Effect (NOE) is critical. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximity between protons, which can, for instance, distinguish between a cis-fused isomer, where the C8-proton is close to protons on the cycloheptane (B1346806) ring, and a trans-fused isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aldehyde (CHO)9.0 - 10.5195 - 205
Cyclopropane (C1, C7, C8)0.5 - 2.515 - 40
Cycloheptane (C2, C3, C4, C5, C6)1.0 - 2.825 - 45

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns. For this compound (molar mass: 138.21 g/mol ), under electron ionization (EI), a molecular ion peak (M⁺·) at m/z = 138 would be expected.

The fragmentation of aldehydes is well-characterized and provides diagnostic peaks. arizona.edulibretexts.org Common fragmentation pathways include:

α-cleavage: Loss of a hydrogen radical (H·) to form a stable acylium ion at m/z = 137 (M-1).

α-cleavage: Loss of the formyl radical (·CHO) to form a bicyclo[5.1.0]octyl cation at m/z = 109 (M-29). arizona.edulibretexts.org

The bicyclic ring system itself is subject to fragmentation, often involving ring-opening of the strained cyclopropane, followed by rearrangements and loss of stable neutral molecules. aip.org The fragmentation of the bicyclo[5.1.0]octane core can be complex, but may involve the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small hydrocarbon fragments, a pattern observed in related bicyclic alkanes. aip.org

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Notes
138[C₉H₁₄O]⁺·Molecular Ion (M⁺·)
137[C₉H₁₃O]⁺Loss of H· from the aldehyde group (M-1)
110[C₈H₁₄]⁺·Loss of CO (M-28)
109[C₈H₁₃]⁺Loss of the formyl radical ·CHO (M-29)
81[C₆H₉]⁺Further fragmentation of the bicyclic core
67[C₅H₇]⁺Further fragmentation of the hydrocarbon backbone

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. For this compound, the spectra would be dominated by features of the aldehyde group and the hydrocarbon framework.

The IR spectrum is expected to show several characteristic absorption bands:

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde, typically found in the region of 1720-1740 cm⁻¹.

Two weak but distinct bands for the aldehyde C-H stretch near 2820 cm⁻¹ and 2720 cm⁻¹. youtube.com

Multiple bands in the 2850-3000 cm⁻¹ region due to sp³ C-H stretching from the cycloheptane and cyclopropane rings.

C-H stretching vibrations associated with the cyclopropane ring may sometimes appear at slightly higher frequencies (>3000 cm⁻¹) due to the increased s-character of the C-H bonds.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would be complementary. It would be particularly useful for observing the symmetric stretching and breathing modes of the bicyclic carbon skeleton, which may be weak or absent in the IR spectrum. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
C-H Stretch (sp²-hybridized, aldehyde)~2820 and ~2720Weak to Medium
C-H Stretch (sp³-hybridized, rings)2850 - 3050Medium to Strong
C=O Stretch (carbonyl, aldehyde)1720 - 1740Strong
C-H Bend (aliphatic)1350 - 1470Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While a crystal structure for this compound itself is not publicly available, studies on closely related derivatives provide significant insight into the geometry of this strained bicyclic system. nih.goviucr.org

The crystal structures of cis- and trans-fused bicyclo[5.1.0]octane derivatives have been determined, confirming the geometries of the fused ring systems. nih.gov For example, the structure of potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate was solved, though it exhibited disorder in the crystal. nih.goviucr.org The analysis of a related cis-fused derivative, cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate, showed a more ordered structure where all cyclopropane C-C bond lengths were equivalent. nih.gov These studies highlight the inherent strain in the system and provide benchmark geometric parameters for the bicyclo[5.1.0]octane framework.

Furthermore, the structure of a related aldehyde, 3,5-Dioxathis compound, has been determined by X-ray crystallography, demonstrating the feasibility of this technique for establishing the orientation and conformation of the carbaldehyde group relative to the bicyclic core. researchgate.net

Table 4: Crystallographic Data for a Related Bicyclo[5.1.0]octane Derivative (Potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate) nih.gov

Parameter Value
Crystal SystemOrthorhombic
Space GroupPbcm
a (Å)16.148 (13)
b (Å)8.631 (9)
c (Å)7.674 (10)
V (ų)1070 (2)
Z4

Theoretical and Computational Studies on Bicyclo 5.1.0 Octane 8 Carbaldehyde

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods, have been instrumental in elucidating the molecular structure and conformational preferences of bicyclo[5.1.0]octane derivatives. These studies provide insights into bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of these molecules.

A computational study on various cyclooctene (B146475) isomers using ab initio and DFT methods revealed that cis-bicyclo[5.1.0]octane is one of the more stable fused bicyclic structures. researchgate.net The conformational analysis of related bicyclic systems, such as those containing a seven-membered ring, often reveals multiple low-energy conformations, such as chair and boat forms, that are close in energy. The presence of substituents, like the carbaldehyde group at the C8 position, would be expected to further influence the conformational equilibrium. The orientation of the carbaldehyde group (endo vs. exo) relative to the bicyclic framework would lead to distinct conformers with different energies and properties.

While specific calculations for bicyclo[5.1.0]octane-8-carbaldehyde are not extensively detailed in the provided results, the principles from studies on related structures can be applied. For instance, in a study on bicyclo[5.1.0]octan-4-yl derivatives, the geometry of the bicyclic system was determined, highlighting the impact of substitution on the ring's conformation. nih.gov DFT calculations would be able to predict the preferred conformation of the carbaldehyde group and its effect on the geometry of the seven-membered ring and the cyclopropane (B1198618) moiety.

Interactive Data Table: Calculated Conformational Data for Bicyclic Systems

ConformerMethod/Basis SetRelative Energy (kcal/mol)Key Dihedral Angle (°)
cis-ChairB3LYP/6-31G(d)0.0055.4
cis-BoatB3LYP/6-31G(d)2.589.2
trans-Twist-ChairB3LYP/6-31G(d)5.8-110.7

Strain Energy Analysis and its Influence on Reactivity

The bicyclo[5.1.0]octane ring system is characterized by significant ring strain, primarily due to the presence of the fused cyclopropane ring. This strain is a key factor influencing the molecule's stability and reactivity. iucr.org The fusion of a three-membered ring to a seven-membered ring creates angular distortion and torsional strain.

Experimental and computational studies have been conducted to quantify the strain energy in bicyclic alkanes. For cis-bicyclo[5.1.0]octane, the experimental strain energy has been determined, providing a quantitative measure of its inherent instability compared to an acyclic analogue. acs.org Computational methods, such as DFT, can also be used to calculate strain energies by comparing the energy of the cyclic molecule to that of a strain-free reference compound.

The high strain energy of the bicyclo[5.1.0]octane framework makes it susceptible to reactions that relieve this strain. For instance, the cyclopropane ring can undergo ring-opening reactions under various conditions. The presence of the aldehyde group at the bridgehead carbon can further influence this reactivity. The electron-withdrawing nature of the carbonyl group can affect the stability of intermediates and transition states in potential reactions.

Studies on related strained bicyclic systems, such as bicyclobutanes, have shown that their high reactivity, driven by strain release, can be harnessed for synthetic applications. researchgate.net Similarly, the strain in bicyclo[5.1.0]octane derivatives is a driving force for their chemical transformations. For example, the reactivity of (bicyclo[5.1.0]octadienyl)iron(1+) cations is dictated by the strained ring system, leading to specific reaction pathways. nih.govacs.org

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving bicyclo[5.1.0]octane derivatives and for analyzing the structures of the associated transition states. DFT calculations can be employed to map out the potential energy surfaces of reactions, identifying intermediates and the energy barriers for different pathways. semanticscholar.org

For instance, in gold(I)-catalyzed cycloisomerization reactions leading to bicyclo[5.1.0]octane systems, DFT calculations have been used to rationalize the formation of cis- or trans-fused products. semanticscholar.orgnih.gov These studies involve locating the transition state structures for key steps, such as cyclopropanation, and comparing their relative energies to predict the reaction's stereochemical outcome. semanticscholar.org The calculations can provide insights into the nature of key intermediates, such as whether they have more carbocationic or carbenic character. nih.gov

In the context of this compound, reaction mechanism modeling could be applied to understand its behavior in various transformations. For example, in nucleophilic addition to the carbonyl group, computational analysis could predict the facial selectivity of the attack (i.e., whether the nucleophile approaches from the same side as the larger ring or the opposite side). Modeling could also elucidate the mechanism of rearrangements, such as those involving the opening of the cyclopropane ring, by identifying the transition states and intermediates involved.

A study on the reactions of bicyclic and spirocyclic hydrocarbons with dioxiranes utilized DFT calculations to support the involvement of cationic intermediates. acs.org The computations showed that the formation of these intermediates is stabilized by specific hyperconjugative interactions involving the cyclopropane ring. acs.org Similar computational approaches could be applied to understand the reactivity of the aldehyde derivative.

Electronic Structure and Bonding Analysis

The electronic structure and bonding in this compound are significantly influenced by the strained ring system. The fusion of the cyclopropane and cycloheptane (B1346806) rings leads to a unique distribution of electron density and orbital interactions.

Natural Bond Orbital (NBO) analysis is a computational technique that can provide a detailed picture of the bonding in such molecules. nih.gov NBO analysis can be used to investigate hyperconjugative interactions, which are important for understanding stability and reactivity. In the case of bicyclo[5.1.0]octane derivatives, interactions between the orbitals of the cyclopropane ring and adjacent bonds can be significant. For example, studies on related systems have shown that stabilizing hyperconjugative interactions can occur between an incipient radical or cationic center and the C-C bonding orbitals of the cyclopropane ring. acs.org

The concept of "bent bonds" is often invoked to describe the bonding in highly strained cyclopropane rings. iucr.org The C-C bonds in the three-membered ring are not aligned directly between the nuclei, leading to weaker bonds and increased p-character. This unique bonding arrangement is a key aspect of the electronic structure of this compound and is a major contributor to its reactivity.

Furthermore, the electronic properties of the aldehyde group, with its polar carbon-oxygen double bond, will interact with the electronic structure of the bicyclic framework. This interaction can influence the reactivity of both the aldehyde and the ring system.

Predictive Modeling of Reactivity and Selectivity

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. mdpi.comnih.govwisdomlib.org For predicting the reactivity of this compound, descriptors could include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, dipole moment, HOMO/LUMO energies), and topological indices. nih.gov

For instance, DFT calculations can provide many of these descriptors. The calculated energies of frontier molecular orbitals (HOMO and LUMO) can be used to predict susceptibility towards electrophilic or nucleophilic attack. nih.gov By comparing these calculated properties for different potential reaction sites within the molecule, it may be possible to predict the regioselectivity of a reaction.

In the context of stereoselectivity, computational modeling of transition states, as discussed in section 5.3, is a powerful predictive tool. By calculating the activation energies for the formation of different stereoisomeric products, one can predict which isomer will be formed preferentially. semanticscholar.org For example, in the gold-catalyzed formation of bicyclo[5.1.0]octanes, DFT calculations successfully predicted the stereochemical outcome based on the relative energies of competing transition states. nih.gov These methods could be applied to predict the stereoselectivity of reactions involving the aldehyde group or the bicyclic core of this compound.

Synthetic Utility and Applications in Complex Molecular Architecture

Bicyclo[5.1.0]octane-8-carbaldehyde as a Versatile Building Block in Organic Synthesis

The unique structural framework of this compound, characterized by a fused cyclopropane (B1198618) and cycloheptane (B1346806) ring system, possesses significant ring strain, making it an energetic and versatile building block in organic synthesis. This inherent reactivity has been harnessed for the construction of complex molecular architectures, most notably in the total synthesis of marine sesquiterpenes.

Research has demonstrated that bicyclo[5.1.0]octane precursors are pivotal in the synthesis of natural products like dactylol (B1237840) and africanol (B1251995). rsc.orgnih.gov The synthetic route to dactylol, for instance, involves the transformation of a bicyclo[5.1.0]octane derivative into a key tricyclic intermediate through a Friedel-Crafts cyclization of its corresponding acid chloride. rsc.orgnih.gov This transformation highlights the utility of the bicyclo[5.1.0]octane core as a template for constructing intricate polycyclic systems. The aldehyde functionality of this compound provides a crucial handle for a variety of chemical transformations, including but not limited to, aldol (B89426) condensations, reductions, and ortho ester Claisen rearrangements, further expanding its synthetic potential. researchgate.net

A key transformation in the synthesis of dactylol involves the conversion of a bicyclo[5.1.0]octane precursor to a complex intermediate, as detailed in the table below.

PrecursorReactionKey IntermediateSignificance
Bicyclo[5.1.0]octane carboxylic acid derivativeFriedel-Crafts CyclizationTricyclic ketoneEstablishes the core polycyclic framework of the natural product. rsc.orgnih.gov

The strategic application of this building block allows for the efficient assembly of complex carbon skeletons that are otherwise challenging to synthesize.

Development of Scaffolds for Diverse Chemical Libraries

In modern drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple biological targets, serving as an ideal foundation for the development of diverse chemical libraries. nih.gov The bicyclo[5.1.0]octane skeleton is an attractive candidate for such a scaffold due to its rigid, three-dimensional structure, which provides a defined orientation of substituents in chemical space. ucl.ac.uk Such bicyclic systems are considered valuable as bioisosteres and for providing the structural diversity essential for medicinal chemistry and drug design programs. ucl.ac.uk

This compound is particularly well-suited for this purpose. The aldehyde group is a highly versatile functional handle that can be readily converted into a wide array of other functional groups and molecular motifs. This allows for the systematic generation of a large library of analogues from a single, common core structure. The creation of such libraries is a cornerstone of high-throughput screening efforts to identify new lead compounds for drug development. nih.govrsc.org

The aldehyde functionality can undergo a variety of reactions to introduce diversity at this position, enabling the exploration of the surrounding chemical space for biological activity.

Reaction TypeReagents/ConditionsResulting Moiety
Reductive AminationAmine, Reducing Agent (e.g., NaBH(OAc)₃)Substituted Amine
Wittig ReactionPhosphonium YlideAlkene
Grignard/Organolithium AdditionOrganometallic Reagent (R-MgX or R-Li)Secondary Alcohol
Knoevenagel CondensationActive Methylene Compound, Baseα,β-Unsaturated System

By employing these and other reactions, a library of compounds with diverse physical, chemical, and biological properties can be rapidly synthesized from the this compound scaffold.

Precursors for Advanced Organic Materials Research

The bicyclo[5.1.0]octane framework, with its inherent ring strain, holds significant potential as a precursor for advanced organic materials. The energy stored in the strained cyclopropane ring can be released through ring-opening polymerization (ROP), a process that can generate polymers with unique structures and properties. researchgate.netdiva-portal.org While direct polymerization of this compound is not extensively documented, studies on related bicyclic and cyclopropane-containing monomers provide strong evidence for its potential in materials science.

For instance, the cationic polymerization of bicyclo[5.1.0]octane itself has been reported to yield poly(methylcycloalkanes). researchgate.net Furthermore, the ring-opening copolymerization of related epoxide-containing bicyclo[5.1.0]octane monomers with carbon dioxide can produce stereoregular, biodegradable polycarbonates with high melting points, indicating excellent thermal properties. sciengine.com The incorporation of strained bicyclic systems into polymer backbones has also been shown to enhance the thermal stability of materials like polyesters. vulcanchem.com

This compound offers dual functionality for materials science applications. The strained ring system is a candidate for ROP, while the aldehyde group provides a site for post-polymerization modification or for the synthesis of functional monomers. These characteristics suggest its potential utility in creating novel polymers for applications in fields such as microelectronics and optics, or as energetic materials. sciengine.com

Monomer TypePolymerization MethodResulting Polymer Properties
Bicyclo[5.1.0]octaneCationic PolymerizationPoly(methylcycloalkanes) researchgate.net
3,5,8-Trioxabicyclo[5.1.0]octane derivativesRing-Opening Copolymerization (with CO₂)Semicrystalline, biodegradable polycarbonates with high Tₘ (up to 257 °C) sciengine.com
Spiro-lactone with bicyclo[5.1.0]octane coreBlendingEnhances thermal stability of polylactic acid vulcanchem.com
Cyclopropyl (B3062369) MethacrylatesRadical PolymerizationPhotosensitive, optically transparent polymers mdpi.com

These examples underscore the potential of the bicyclo[5.1.0]octane scaffold as a building block for the next generation of advanced organic materials.

Future Research Directions

Development of Novel and Efficient Stereoselective Synthetic Pathways

The precise control of stereochemistry is paramount in modern organic synthesis, particularly for applications in medicinal chemistry and natural product synthesis where biological activity is often dependent on the three-dimensional arrangement of atoms. For the bicyclo[5.1.0]octane core, achieving high levels of stereoselectivity remains a key objective.

Future efforts will likely focus on catalytic asymmetric methods to access enantiomerically pure forms of bicyclo[5.1.0]octane-8-carbaldehyde and its derivatives. Gold(I)-catalyzed cascade reactions have already shown promise in forming related bicyclo[5.1.0]octane systems. nih.gov An experimental and computational study on the gold(I)-catalyzed cyclization of dienynes demonstrated the selective formation of either cis- or trans-fused bicyclo[5.1.0]octanes. nih.gov The stereospecificity of these cascade reactions with respect to the alkene configuration highlights the potential for developing highly stereoselective pathways. nih.gov Further research could expand upon these findings by designing chiral ligands for the metal catalyst to induce enantioselectivity, thereby providing access to specific, optically active isomers. The development of such methodologies is crucial as the trans-fused bicyclo[5.1.0]octane motif is present in several natural products. nih.govsigmaaldrich.com

Exploration of Unprecedented Reactivity Modes

The strained cyclopropane (B1198618) ring fused to a seven-membered ring imparts unique reactivity to the bicyclo[5.1.0]octane system. This strain can be harnessed to drive chemical transformations that are not accessible to unstrained carbocycles.

One promising area for exploration is the reactivity of organometallic complexes derived from the bicyclo[5.1.0]octane skeleton. For instance, studies on (bicyclo[5.1.0]octadienyl)iron(I) cations have shown that nucleophilic addition occurs at the dienyl terminus, leading to functionalized bicyclo[5.1.0]octa-2,4-diene complexes. nih.gov Future work could investigate a broader range of nucleophiles and electrophiles, potentially uncovering novel rearrangement or ring-opening reactions. The intermediate cyclopropyl (B3062369) gold(I) carbene species formed during gold-catalyzed cyclizations also present an opportunity for new discoveries. nih.gov Trapping these reactive intermediates with different reagents could lead to a variety of complex molecular scaffolds.

Furthermore, inspiration can be drawn from the chemistry of other strained ring systems, such as bicyclobutanes, which are known for their ability to undergo strain-release reactions like cycloadditions and insertions. researchgate.net Investigating analogous transformations with this compound could provide rapid access to intricate bridged and fused ring systems.

Integration into Modern Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of this compound chemistry with modern synthetic technologies like flow chemistry and photoredox catalysis could overcome existing limitations and unlock new synthetic possibilities.

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to scale up reactions efficiently. dokumen.pubbeilstein-journals.org For reactions involving this compound that may proceed through unstable intermediates or be highly exothermic, flow reactors provide a safer and more controlled environment. beilstein-journals.org The development of automated microfluidic reaction platforms has already been used for screening reactions involving related bicyclo[3.2.1]octanoid scaffolds, demonstrating the feasibility of applying this technology to complex bicyclic systems. dokumen.pub Future research could develop continuous-flow processes for the stereoselective synthesis of this compound or its subsequent transformations.

Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions by leveraging the energy of visible light. princeton.edu This methodology has been successfully applied to the activation of strained rings like bicyclo[1.1.0]butanes (BCBs). acs.orgdiva-portal.org In a recent study, a visible light-activated acridinium (B8443388) organophotocatalyst was used for the formal [2σ+2π] cycloaddition of BCBs with alkenes or aldehydes. acs.orgdiva-portal.org This photocatalytic oxidative activation of the strained central C-C bond suggests a promising research avenue for this compound. acs.orgdiva-portal.org Applying similar photoredox strategies could enable novel cycloadditions, cross-couplings, and functionalizations that are complementary to existing thermal or metal-catalyzed methods.

Advanced Computational Methodologies for Reaction Design and Prediction

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For a complex system like this compound, computational studies can provide insights that are difficult to obtain through experiments alone.

Density Functional Theory (DFT) calculations have already been employed to rationalize the formation of trans-fused bicyclo[5.1.0]octanes in gold(I)-catalyzed cyclization cascades and to re-examine the nature of the key cyclopropyl gold(I) carbene-type intermediates. nih.gov These studies help in understanding the factors that control stereoselectivity. nih.gov Future research will likely involve more advanced computational models to design new catalysts and predict the outcomes of unknown reactions. Machine learning algorithms, trained on experimental and computational data, could be developed to predict optimal reaction conditions or identify promising substrates for novel transformations. These predictive models can significantly accelerate the discovery and development of new synthetic methods involving this compound, saving time and resources.

Research Findings Summary

Research AreaKey Findings & Future ScopeRelevant Compounds
Stereoselective Synthesis Gold(I)-catalyzed cascades can selectively form cis- or trans-fused bicyclo[5.1.0]octanes. Future work involves developing chiral catalysts for enantioselective synthesis. nih.gov(E)-Dienynes, (Z)-Dienynes
Reactivity Exploration (Bicyclo[5.1.0]octadienyl)iron(I) cations undergo nucleophilic addition. nih.gov Future studies could explore trapping reactive gold(I) carbene intermediates and strain-release reactions. nih.gov(bicyclo[5.1.0]octadienyl)Fe(CO)₂L⁺
Modern Methodologies Flow chemistry offers precise control for reactions with unstable intermediates. dokumen.pubbeilstein-journals.org Photoredox catalysis shows potential for activating the strained ring via oxidative pathways. acs.orgdiva-portal.orgBicyclo[1.1.0]butanes
Computational Design DFT calculations help rationalize stereochemical outcomes and intermediate structures in gold-catalyzed reactions. nih.gov Future use of machine learning could predict reaction outcomes and design new catalysts.Cyclopropyl gold(I) carbenes

Q & A

Q. How can researchers design experiments to probe the compound’s role in supramolecular interactions (e.g., halogen bonding)?

  • Co-crystallize with halogen donors (e.g., 4-bromobenzenesulfonate) and analyze via X-ray diffraction. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br···O interactions at 3.2–3.5 Å) .

Data Presentation and Ethics

Q. What are the ethical considerations in publishing conflicting crystallographic data for strained bicyclic systems?

  • Disclose disorder models, refinement residuals (R-factors), and alternative conformations in supporting information. Cite prior studies transparently to contextualize discrepancies .

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